N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
The compound “N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” features a pyrrolo[2,3-c]pyridin-7-one core, substituted with a 3-methylbenzyl group at the N1 position and an acetamide side chain linked to a 2-ethyl-6-methylphenyl group. The ethyl and methyl substituents likely enhance lipophilicity, while the 7-oxo group may participate in hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-4-21-10-6-8-19(3)24(21)27-23(30)17-29-14-12-22-11-13-28(25(22)26(29)31)16-20-9-5-7-18(2)15-20/h5-15H,4,16-17H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFBKLIMVEWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-c]pyridine core.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethyl, methyl, and phenyl groups. These reactions often require the use of reagents such as alkyl halides and aryl halides in the presence of catalysts like palladium or copper.
Acylation: The final step involves the acylation of the substituted pyrrolo[2,3-c]pyridine with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs (Table 1) share key features such as heterocyclic cores and acetamide side chains but differ in substituents and bioactivity profiles.
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Sulfur in the latter may increase metabolic stability but reduce polarity . Pyrazolo[3,4-b]pyridinone derivatives () exhibit higher molecular weights (~536 g/mol), which could limit bioavailability compared to the target compound (~420 g/mol) .
The trifluoromethyl group in ’s compound offers strong electron-withdrawing effects, improving binding affinity but possibly increasing toxicity .
Synthetic and Analytical Trends :
- Acetamide derivatives in and show characteristic NMR signals for aromatic protons (δ 7–8 ppm) and NH groups (δ 10–12 ppm), consistent with the target compound’s expected spectral data .
- Melting points for analogs range from 221–281°C, suggesting the target compound may exhibit similar thermal stability .
Bioactivity Implications: While direct bioactivity data for the target compound is absent, analogs like the pyrazolo[3,4-b]pyridinone derivative () are often designed as kinase inhibitors. The 7-oxo group in the target compound could mimic ATP’s carbonyl interactions in kinase binding pockets . The dichlorophenyl analog () may exhibit antibacterial or antifungal activity due to halogen substituents, whereas the target compound’s alkyl groups might favor different therapeutic targets .
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : Similar to other compounds in its class, it may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : The compound has shown potential in arresting the cell cycle at various phases, particularly the G1/S checkpoint.
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 4.5 | Induces apoptosis | |
| A549 | 8.0 | Cell cycle arrest at G1 phase | |
| HepG2 | 10.5 | Inhibition of kinase activity | |
| HCT116 | 5.0 | Induction of oxidative stress |
Case Studies
- Study on MCF7 Cell Line : A study demonstrated that this compound exhibited an IC50 value of 4.5 µM against the MCF7 breast cancer cell line. The compound was found to induce apoptosis through the activation of caspase pathways.
- A549 Lung Cancer Cells : In another study focusing on A549 lung cancer cells, the compound displayed an IC50 value of 8.0 µM and was noted for causing significant cell cycle arrest at the G1 phase, which inhibited further cell division.
- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound led to a reduction in tumor size in xenograft models without significant toxicity to normal tissues.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide?
- Methodological Answer : Utilize 1H NMR to confirm proton environments (e.g., aromatic protons at δ 7.82 ppm and methyl groups at δ 2.19 ppm) and mass spectrometry (e.g., [M+H]+ at m/z 344.21) for molecular weight validation . Elemental analysis (C, N, S) should match theoretical values within ±0.1% to confirm purity . High-performance liquid chromatography (HPLC) can assess purity thresholds (>95%) using retention time comparisons with standards .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Optimize reaction conditions using stepwise protocols (e.g., ethanol/piperidine at 0–5°C for 2 hours to control side reactions) . Monitor intermediates via TLC and adjust stoichiometry (e.g., 1:3 molar ratio of starting materials to reagents) to improve yields beyond 80% . Purification via column chromatography with gradients of ethyl acetate/hexane enhances isolate purity .
Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?
- Methodological Answer : Test co-solvent systems like DMSO:water (10–20% DMSO) or ethanol:PBS (1:9) to enhance solubility. Substituent modifications (e.g., introducing polar groups like methoxy or trifluoromethoxy) can improve hydrophilicity, as seen in structurally related pyrrolo-pyridines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer : Synthesize structural analogs by varying substituents on the pyrrolo[2,3-c]pyridine core (e.g., replacing methylphenyl with fluorophenyl groups) . Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, followed by in vitro assays (e.g., enzyme inhibition IC50 measurements) to validate predictions .
Q. How should researchers address discrepancies in elemental analysis data (e.g., C, N content) during synthesis?
- Methodological Answer : Replicate synthesis under inert atmospheres (argon) to exclude oxidation byproducts. If discrepancies persist (e.g., C: 45.29% observed vs. 45.36% calculated), use X-ray crystallography to confirm molecular packing or HPLC-MS to detect trace impurities (e.g., unreacted intermediates) .
Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?
- Methodological Answer : Implement a between-subjects design with control and test groups (n ≥ 6) to assess bioavailability and toxicity . Variables include dose (mg/kg), administration route (oral vs. IV), and sampling intervals (0–48 hours). Use LC-MS/MS for plasma concentration profiling and compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate half-life .
Q. How can researchers resolve conflicting bioactivity results between in vitro and in vivo models?
- Methodological Answer : Conduct metabolite identification via liver microsome assays to detect prodrug activation or degradation . Adjust in vitro conditions (e.g., serum protein binding simulations) to better mimic in vivo environments. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Methodological Notes
- Synthetic References : Key protocols from emphasize temperature control and intermediate validation.
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis for structural certainty .
- Biological Assay Design : Prioritize reproducibility via randomized block designs and statistical power analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
